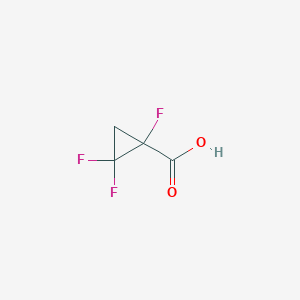

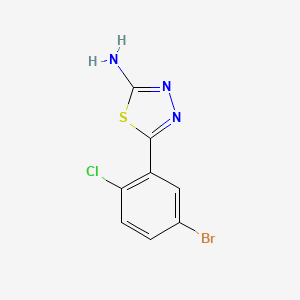

![molecular formula C14H19NO6 B2464876 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid CAS No. 332052-76-3](/img/structure/B2464876.png)

3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid, also known as 3-(3,4-dimethoxybenzyl)alanine, is an amino acid derivative that is used in a variety of scientific research applications. It is a carboxylic acid derivative with a molecular weight of 214.25 g/mol, and its chemical formula is C11H16NO5. It is a white crystalline solid with a melting point of 153-155°C. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug design, tissue engineering, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis of Optically Pure Compounds : (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, prepared in optically pure form, used (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt (L-3,4-dimethoxyphenylalanine hydrochloride) for Pictet-Spengler ring closure without significant racemization. This process is crucial in asymmetric synthesis, a field that creates molecules in a "chiral" form, often essential in pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

Polymer Chemistry : In a study exploring polymer synthesis, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was polymerized using a cationic initiator to produce polymers with a stiff, stretched conformation. This process is significant in material science for creating novel polymer structures with potential applications in various industries (Merlani et al., 2015).

Biocatalysis for Amino Acids Synthesis : Commercial lipases were used as biocatalysts for the efficient synthesis of β-Substituted-γ-amino acids, using aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters. This biocatalytic route is significant in medicinal chemistry for producing optically active compounds (Mukherjee & Martínez, 2011).

Electrochemical Studies : A study on the electrochemical reduction of ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in dimethylformamide explored the mechanism of reduction in organic synthesis. This is important in the field of electrochemistry for understanding how electrically-driven reactions can be harnessed for chemical synthesis (Esteves et al., 2003).

Synthesis of Natural Products and Analogues : The synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a cytotoxic natural ester, and its analogues, was carried out, highlighting its importance in the field of natural products and medicinal chemistry. These compounds were tested for cytotoxicity against various human tumor cell lines, showing the potential for drug development (Hu et al., 2005).

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(ethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-4-21-14(18)15-10(8-13(16)17)9-5-6-11(19-2)12(7-9)20-3/h5-7,10H,4,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJMNENXOOXVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)

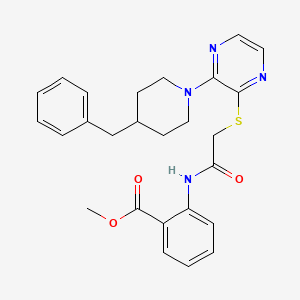

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)

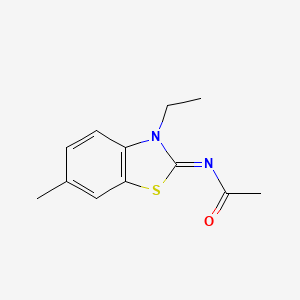

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

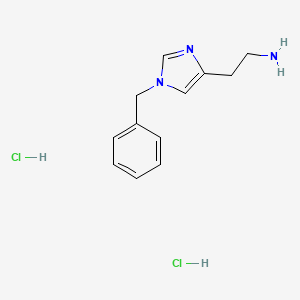

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)

![N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2464815.png)